molecular formula C19H11Cl4N3 B2701639 5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 337920-70-4

5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2701639
CAS No.: 337920-70-4
M. Wt: 423.12
InChI Key: IEIIVLFPSZWMPB-UHFFFAOYSA-N
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Description

5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a chemical compound with the molecular formula C19H11Cl4N3 . It has a molecular weight of 423.123 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core, which is a fused aromatic ring system combining benzene and imidazole . This core is substituted with two chlorine atoms, a 2-chlorobenzyl group, and a 2-chloro-3-pyridinyl group .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 614.8±65.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research on structurally similar compounds focuses on optimizing synthesis methods to enhance their biological activity and stability. For example, a study on the synthesis of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides aimed at creating analogs with improved stability against human cytomegalovirus (HCMV) and HSV-1. This research utilized a palladium-based methodology for coupling dihydrofuran with chlorinated iodoimidazo[1,2-a]pyridines, producing significant yields and demonstrating the potential for antiviral applications (Gudmundsson et al., 2003).

Biological and Antimicrobial Activities

Numerous studies have focused on the antimicrobial and antiviral activities of benzimidazole derivatives. A notable example includes the development of benzimidazole ribonucleosides, which showed marked differences in activity against human herpes viruses, highlighting the importance of structural modifications for enhancing antiviral efficacy. Specifically, derivatives like 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) have shown significant activity against HCMV, demonstrating the potential for targeted antiviral therapies (Townsend et al., 1995).

Properties

IUPAC Name

5,6-dichloro-1-[(2-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3/c20-13-6-2-1-4-11(13)10-26-17-9-15(22)14(21)8-16(17)25-19(26)12-5-3-7-24-18(12)23/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIIVLFPSZWMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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